1-(2-oxo-2-(p-tolylamino)ethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-oxo-2-(p-tolylamino)ethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C21H26N4O2 and its molecular weight is 366.465. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(2-oxo-2-(p-tolylamino)ethyl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide, with a CAS number of 941881-65-8, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C21H26N4O2, and it has a molecular weight of 366.5 g/mol. The structure features a piperidine ring, a pyridine moiety, and a p-tolylamino group, which contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H26N4O2 |
Molecular Weight | 366.5 g/mol |
CAS Number | 941881-65-8 |
The compound is believed to interact with the PD-1/PD-L1 pathway, which plays a crucial role in immune regulation and cancer immunotherapy. By inhibiting this pathway, the compound may enhance T-cell responses against tumors. This mechanism aligns with the current trend in developing small-molecule inhibitors that target protein-protein interactions involved in immune checkpoint regulation.
Antitumor Activity
Recent studies have shown that compounds targeting the PD-1/PD-L1 axis can significantly enhance antitumor immunity. For instance, small molecules analogous to monoclonal antibodies have been developed to block PD-L1 binding to PD-1, potentially leading to increased T-cell activation and proliferation in tumor microenvironments .
In Vitro Studies
In vitro assays have demonstrated that derivatives of the compound exhibit cytotoxic effects on various cancer cell lines. For example, compounds designed from similar scaffolds have shown promising results in inhibiting cell proliferation and inducing apoptosis in melanoma and lung cancer cells .
Case Studies
- Case Study on PD-L1 Inhibition : A study evaluated a series of small-molecule inhibitors targeting the PD-L1/PD-1 interaction. The results indicated that certain analogs could effectively block this interaction, leading to enhanced immune responses in preclinical models .
- Pharmacological Assessment : Another investigation assessed the pharmacological profiles of related compounds, revealing significant activity against tumor growth in xenograft models. The study highlighted the importance of structural modifications in enhancing biological efficacy .
Properties
IUPAC Name |
1-[2-(4-methylanilino)-2-oxoethyl]-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-16-4-6-19(7-5-16)24-20(26)15-25-11-8-18(9-12-25)21(27)23-14-17-3-2-10-22-13-17/h2-7,10,13,18H,8-9,11-12,14-15H2,1H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLDAYNKUGMUCRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.